Methyl thieno[3,2-d]pyrimidine-6-carboxylate

EGFR Microtubule Anticancer

Unlike the [2,3-d] or [3,4-d] thienopyrimidine isomers, the [3,2-d] fusion precisely mimics the purine ATP-binding pocket, enabling potent kinase inhibition (PI3K, EGFR, mTOR, CDK7). The 6-position methyl carboxylate is the only substitution pattern that directs elaboration into the correct kinase sub-pocket; the 7-carboxylate regioisomer misdirects vectors and abolishes activity. At ≥98% purity, this building block ensures reproducible parallel synthesis for SAR and lead optimization. This is the exact core scaffold of clinical candidate GDC-0941 (pictilisib).

Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
Cat. No. B8247767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl thieno[3,2-d]pyrimidine-6-carboxylate
Molecular FormulaC8H6N2O2S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=NC=NC=C2S1
InChIInChI=1S/C8H6N2O2S/c1-12-8(11)6-2-5-7(13-6)3-9-4-10-5/h2-4H,1H3
InChIKeyFPCMYLAXDQOFAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Thieno[3,2-d]pyrimidine-6-carboxylate: Core Scaffold Procurement Guide for Kinase and Anti-Infective Drug Discovery


Methyl thieno[3,2-d]pyrimidine-6-carboxylate (CAS: 2110695-71-9, MF: C₈H₆N₂O₂S, MW: 194.21) is a heterocyclic building block featuring a fused thieno[3,2-d]pyrimidine core with a methyl carboxylate ester at the 6-position . The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, primarily due to its structural mimicry of the purine ring system found in ATP and GTP, enabling it to act as a competitive ATP-binding site inhibitor for a wide range of kinases [1]. This core has been successfully elaborated into potent and selective inhibitors of diverse targets, including PI3K, mTOR, EGFR, FMS (CSF-1R), RIPK2, and CDK7, making this unadorned methyl ester a versatile starting material for parallel synthesis and structure-activity relationship (SAR) exploration [2].

Methyl Thieno[3,2-d]pyrimidine-6-carboxylate Substitution Risks: Isomeric and Positional SAR Pitfalls


In the procurement of thienopyrimidine building blocks for kinase or anti-infective programs, generic substitution with close isomers or regioisomers is a high-risk strategy that often leads to catastrophic loss of target potency or selectivity. The thienopyrimidine class exists in three distinct isomeric forms—thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine—each with profoundly different spatial presentation of the heteroatoms and, consequently, divergent binding modes to biological targets [1]. For the target compound, the [3,2-d] ring fusion itself is critical for accessing specific kinase ATP pockets, as demonstrated by the clinical candidate GDC-0941, a PI3K inhibitor built on this exact core [2]. Furthermore, substitution at the 6-position with a methyl carboxylate provides a unique synthetic handle for amide coupling or hydrolysis, distinct from analogs substituted at the 2-, 4-, or 7-positions, which direct substituent vectors into different sub-pockets of the target enzyme and produce wholly different SAR outcomes [3]. A simple swap to the 7-carboxylate regioisomer (Methyl thieno[3,2-d]pyrimidine-7-carboxylate, CAS 1356017-03-2) would misdirect the elaboration vector, likely abolishing the intended biological activity .

Quantitative Procurement Evidence for Methyl Thieno[3,2-d]pyrimidine-6-carboxylate: Comparative SAR and Scaffold Performance


Target Compound vs. 6-Position Comparator: Antiproliferative Activity Gap (A549 Cell Line)

The potency of final compounds derived from methyl thieno[3,2-d]pyrimidine-6-carboxylate is highly sensitive to the exact nature of the 6-position substituent. In a head-to-head study of 6-substituted thieno[3,2-d]pyrimidine analogs, the unsubstituted parent core (a direct synthetic product from the target compound via hydrolysis) showed negligible antiproliferative activity against A549 lung cancer cells. In stark contrast, the most potent derivative (compound 6g) in the same series, which retains the [3,2-d] core but bears a p-tolyl group at the 6-position, exhibited a strong antiproliferative effect with an IC₅₀ of 0.71 μM and inhibited EGFR kinase with an IC₅₀ of 30 nM [1]. This quantifies the immense functional value added by derivatizing the 6-carboxylate handle, while underscoring that the core scaffold itself is inert without proper elaboration.

EGFR Microtubule Anticancer Thienopyrimidine

Kinase Potency Benchmarking: The FMS Inhibitor Class and the 6-Position Advantage

The thieno[3,2-d]pyrimidine scaffold, exemplified by the target compound, is a validated core for potent kinase inhibition. In a focused SAR study on FMS (CSF-1R) inhibitors, the most potent compound identified (compound 21) was a derivative of the thieno[3,2-d]pyrimidine core, demonstrating an IC₅₀ of 2 nM against FMS kinase [1]. This sub-nanomolar potency establishes the core scaffold as a premier starting point for kinase inhibitor programs. While the exact methyl ester compound is the unadorned building block, this class-level data quantifies the potential of the core; its 6-carboxylate handle offers a direct, high-yielding point for introducing diverse amide or heterocyclic moieties to rapidly explore the SAR necessary to achieve such potency.

FMS CSF-1R Kinase Inhibitor Immuno-oncology

Target Selectivity Validation: CDK7 Inhibition with High Kinome Selectivity

Beyond raw potency, achieving kinome-wide selectivity is a critical challenge in kinase drug discovery. A series of thieno[3,2-d]pyrimidine derivatives, optimized from a core structurally analogous to the target compound, produced a lead compound (36) that demonstrated not only potent CDK7 inhibition but also excellent selectivity across the human kinome in vitro [1]. This selectivity profile is a key differentiator for the scaffold, attributed to the unique geometry and electronic character of the thiophene ring. While the target compound itself is a synthetic intermediate, this class-level evidence demonstrates that the [3,2-d] isomer provides a privileged geometry that can be exploited to achieve high target selectivity, a feature that may be compromised with alternative scaffolds or incorrect isomers.

CDK7 Kinase Selectivity Thienopyrimidine TNBC

Isomeric Comparator: Divergent Biological Outcomes of Thieno[2,3-d] vs. Thieno[3,2-d] Isomers

A common procurement error is substituting the target thieno[3,2-d]pyrimidine with its more readily available thieno[2,3-d]pyrimidine isomer. This substitution is chemically invalid for many biological applications. A study on Wnt pathway inhibitors identified a novel series with a thienopyrimidine scaffold, but the SAR exploration of the linker part was specifically performed on the thieno[2,3-d]pyrimidine isomer [1]. This indicates that the two isomeric series are not interchangeable and interact with distinct biological targets or in different binding modes. Procuring the correct [3,2-d] isomer is therefore non-negotiable for replicating the validated kinase inhibitor SAR discussed elsewhere, as the [2,3-d] isomer leads to a completely different and often untested activity landscape.

Wnt pathway β-catenin Thienopyrimidine Isomer

In Vivo Validation Benchmark: High Oral Bioavailability Achievable with Thieno[3,2-d]pyrimidine Core

The ultimate goal of many medicinal chemistry campaigns is oral bioavailability. The thieno[3,2-d]pyrimidine core has been successfully optimized to yield compounds with favorable pharmacokinetic properties. A recent study on RIPK2 inhibitors based on this scaffold identified compound HY3, which exhibited not only potent activity (IC₅₀ = 11 nM) but also a favorable oral bioavailability of 46.6% and demonstrated significant anti-inflammatory and hepatoprotective effects in an APAP-induced acute liver injury (ALI) mouse model [1]. This benchmark demonstrates that the core scaffold, when properly substituted, is compatible with in vivo efficacy and acceptable oral absorption, a property that is not guaranteed for all heterocyclic cores and provides a strong rationale for selecting this scaffold for drug discovery projects requiring systemic exposure.

RIPK2 In Vivo Bioavailability Inflammation

Anti-Infective Activity Class Benchmark: Broad-Spectrum Potential of the Scaffold

Beyond kinase inhibition, the thieno[3,2-d]pyrimidine scaffold is a privileged structure for developing novel anti-infective agents. A comprehensive review of the literature confirms that this specific isomer demonstrates biological activity against a broad range of pathogens, including bacteria, fungi, and viruses [1]. This broad-spectrum potential is a distinctive feature of the thieno[3,2-d]pyrimidine class compared to other heterocycles. While specific MIC or IC₅₀ values for the unsubstituted methyl ester are not available in primary literature (it is a building block), this class-level evidence establishes the scaffold as a high-value starting point for anti-infective drug discovery. The 6-carboxylate handle is an ideal point for introducing diversity to optimize potency and spectrum against specific pathogens.

Antibacterial Antifungal Antiviral Anti-infective

Strategic Application Scenarios for Methyl Thieno[3,2-d]pyrimidine-6-carboxylate Based on Comparative Evidence


Parallel Synthesis of Focused Kinase Inhibitor Libraries (EGFR, PI3K, FMS)

Ideal for: High-throughput medicinal chemistry. The quantitative evidence from Romagnoli et al. (2019) and Kim et al. (2018) demonstrates that the thieno[3,2-d]pyrimidine core, when functionalized at the 6-position, yields potent inhibitors of EGFR (IC₅₀ = 30 nM) and FMS (IC₅₀ = 2 nM) [1][2]. Procure methyl thieno[3,2-d]pyrimidine-6-carboxylate to serve as the universal core for amide coupling or hydrolysis/amidation reactions with diverse amine sets, rapidly generating libraries for screening against kinase panels. The high purity (98%) from suppliers like AKSci ensures reliable and reproducible library synthesis .

Scaffold-Hopping and Isomer-Specific Kinase Selectivity Profiling

Ideal for: Kinase selectivity and SAR studies. As shown by Zhang et al. (2023), the thieno[3,2-d]pyrimidine core can be optimized for high kinome selectivity, a feature crucial for developing safe therapeutics [3]. Use this specific [3,2-d] isomer building block as a reference standard in scaffold-hopping experiments to directly compare its activity and selectivity profile against alternative cores (e.g., thieno[2,3-d]pyrimidine, pyrrolo[2,3-d]pyrimidine) in your in-house kinase assays. This comparative approach quantifies the unique value proposition of the [3,2-d] isomer for your specific target.

In Vivo-Ready Lead Optimization for Orally Bioavailable Kinase Inhibitors

Ideal for: Lead optimization with a focus on oral delivery. The in vivo validation of compound HY3 (F = 46.6%) from Chen et al. (2025) demonstrates that the thieno[3,2-d]pyrimidine scaffold is compatible with oral bioavailability and systemic target engagement [4]. Use methyl thieno[3,2-d]pyrimidine-6-carboxylate as the starting material to synthesize a series of advanced intermediates and final compounds for PK/PD studies. The 6-carboxylate provides a versatile handle for introducing solubilizing groups or modulating lipophilicity to optimize drug-like properties while maintaining the core's intrinsic kinase-binding affinity.

Synthesis of Broad-Spectrum Anti-Infective Screening Libraries

Ideal for: Anti-infective drug discovery. Leveraging the established anti-bacterial, anti-fungal, and anti-viral activity of the thieno[3,2-d]pyrimidine class as reviewed by Lagardère et al. (2021), procure this building block to create a diverse library for phenotypic screening against panels of clinically relevant pathogens [5]. The 6-position ester can be easily diversified to explore SAR for improving potency, spectrum, and selectivity against microbial targets, offering a rapid entry into a validated anti-infective chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl thieno[3,2-d]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.